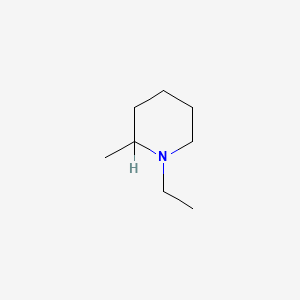

1-Ethyl-2-methylpiperidine

Vue d'ensemble

Description

1-Ethyl-2-methylpiperidine is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

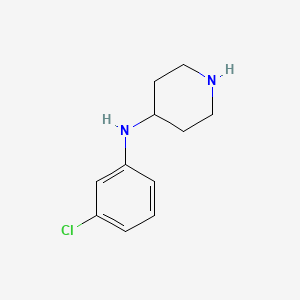

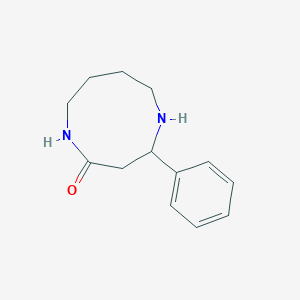

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView , which consists of a structural formula editor and a 3D model viewer. Once you’ve drawn a molecule, you can click the 2D to 3D button to convert the molecule into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The physicochemical properties of a compound like this compound can be analyzed in terms of its molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, HBA (count of hydrogen bond acceptors), HBD (count of hydrogen bond donors), and other properties .Applications De Recherche Scientifique

Electrochemical Applications

- Ionic Liquids with Piperidinium Cation : Research has explored ionic liquids containing substituted piperidinium cations, like N-methylpiperidine, for high-voltage electrochemical applications. These ionic liquids show promise due to their stability and physicochemical properties (Savilov et al., 2016).

Chemical Synthesis

- Conformational Analysis in Organic Chemistry : Studies have investigated the stereochemical orientation of methylation in 2-methylpiperidines, which includes derivatives like 1-ethyl-2-methylpiperidine. This research is crucial for understanding the chemical behavior and synthesis pathways in organic chemistry (Baker et al., 1974).

- Lactam Acetals Synthesis : The synthesis of N-methylpiperidin-2-one derivatives and their reactions with active compounds have been studied. These reactions are significant in pharmaceutical and chemical synthesis (Granik et al., 1973).

Catalysis and Reaction Mechanisms

- Palladium-catalyzed Aminocarbonylation : Piperidines with ester functionality, like ethyl 2-methylpiperidine derivatives, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These studies contribute to the understanding of catalytic processes in organic chemistry (Takács et al., 2014).

Material Science and Technology

- Hydrodenitrogenation Studies : Research has been conducted on the hydrodenitrogenation of compounds like 2-methylpiperidine, which is related to this compound. These studies are relevant for understanding chemical processes in fuel and material sciences (Egorova et al., 2002).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Medicinal Compounds : The synthesis process for compounds like ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, related to this compound, has been optimized, indicating its potential application in pharmaceutical synthesis (Can, 2012).

Thermodynamics and Physical Chemistry

- Thermochemistry of Methylpiperidines : Studies have been conducted on the enthalpies of formation and conformational behavior of methylpiperidines, including this compound, to understand their stability and physical properties (Silva et al., 2006).

Safety and Hazards

Orientations Futures

The future directions of research on 1-Ethyl-2-methylpiperidine and related compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Other future directions could involve the development of controlled drug delivery systems and the exploration of therapeutic peptides .

Propriétés

IUPAC Name |

1-ethyl-2-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWDBCEHWHJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902914 | |

| Record name | NoName_3490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

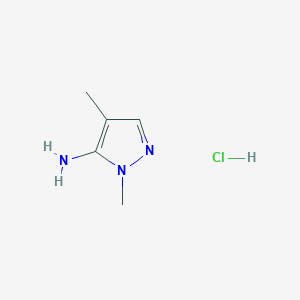

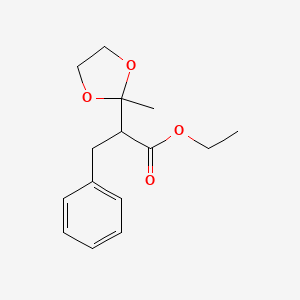

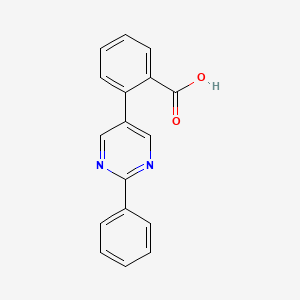

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester](/img/structure/B3283327.png)

![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)

![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)

![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)